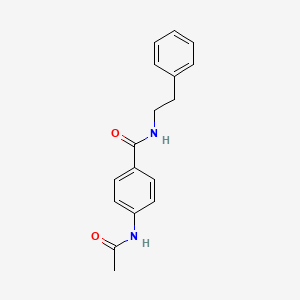![molecular formula C17H17NO3 B5885742 2-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5885742.png)
2-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile, also known as EHNA, is a potent inhibitor of adenosine deaminase (ADA). ADA is an enzyme that catalyzes the deamination of adenosine to inosine, which is an important step in the purine salvage pathway. EHNA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.
Wissenschaftliche Forschungsanwendungen
2-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and suppressing angiogenesis. This compound has also been studied for its anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis. In cardiovascular disorders, this compound has been shown to improve cardiac function and reduce ischemic injury. This compound has also been studied for its potential use as a diagnostic tool for ADA deficiency, a rare genetic disorder that leads to immunodeficiency.
Wirkmechanismus
2-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile exerts its pharmacological effects by inhibiting ADA, which leads to an accumulation of adenosine and a decrease in inosine levels. Adenosine is an important signaling molecule that regulates various physiological processes, including inflammation, immune response, and cardiovascular function. This compound-mediated inhibition of ADA leads to an increase in adenosine levels, which can activate adenosine receptors and exert various pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects, including inhibition of tumor cell growth, anti-inflammatory properties, improvement of cardiac function, and reduction of ischemic injury. This compound-mediated inhibition of ADA leads to an accumulation of adenosine, which can activate adenosine receptors and exert various pharmacological effects. Adenosine has been shown to regulate various physiological processes, including inflammation, immune response, and cardiovascular function.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile has several advantages for lab experiments, including its high purity and stability, making it a viable compound for research purposes. However, this compound has some limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
2-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile has shown promising results in various preclinical studies, and future research should focus on its potential therapeutic applications in various diseases. Further studies are needed to elucidate the mechanism of action of this compound and its effects on adenosine signaling pathways. Future research should also focus on the development of more potent and selective ADA inhibitors with improved pharmacological properties.
Synthesemethoden
2-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile can be synthesized by the reaction of 2-ethoxy-4-formylphenol with hydroxylamine hydrochloride to form 2-ethoxy-4-(hydroxymethyl)phenol. This intermediate is then reacted with benzyl cyanide in the presence of a base to form this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable compound for research purposes.
Eigenschaften
IUPAC Name |
2-[[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-2-20-17-9-13(11-19)7-8-16(17)21-12-15-6-4-3-5-14(15)10-18/h3-9,19H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKLEJJODVENTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CO)OCC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5885665.png)
![2-(8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)ethanol](/img/structure/B5885678.png)

![methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5885691.png)



![N'-[2-(1-naphthyl)acetyl]cyclopropanecarbohydrazide](/img/structure/B5885722.png)


![methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate](/img/structure/B5885734.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B5885740.png)